Welcome to the BenchChem Online Store!
molecular formula Cu(NO3)2<br>CuN2O6 B082084 Cupric nitrate CAS No. 10402-29-6

Cupric nitrate

Cat. No. B082084
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04545850

Procedure details

In a regenerative process for etching copper, the steps of: contacting the copper with an aqueous solution of nitric acid to dissolve the copper and form copper nitrate, and adding sulfuric acid to the solution to convert the copper nitrate to nitric acid and a copper precipitate.
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cu:1].[N+:2]([O-:5])([OH:4])=[O:3]>>[N+:2]([O-:5])([O-:4])=[O:3].[Cu+2:1].[N+:2]([O-:5])([O-:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.